1,2,2-trichloro-3,3-dimethylbutane
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Overview
Description
1,2,2-Trichloro-3,3-dimethylbutane is an organic compound with the molecular formula C6H11Cl3. It is a chlorinated hydrocarbon that is used primarily in research and industrial applications. The compound is characterized by its three chlorine atoms attached to a butane backbone, making it a versatile building block in organic synthesis.
Preparation Methods
1,2,2-Trichloro-3,3-dimethylbutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichloroethylene with tert-butyl chloride in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve the use of polar aprotic solvents like dimethylformamide, and the reaction may be enhanced by the presence of alkali or alkaline earth metal halides .
Chemical Reactions Analysis
1,2,2-Trichloro-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Dehydrochlorination: Heating the compound in the presence of a base can lead to the elimination of hydrogen chloride, forming alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases like sodium hydroxide for dehydrochlorination and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include alkenes and substituted hydrocarbons .
Scientific Research Applications
1,2,2-Trichloro-3,3-dimethylbutane is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: The compound is used in the development of certain pharmaceutical intermediates.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Material Science: Research into new materials and polymers often involves this compound due to its reactivity and structural properties
Mechanism of Action
The mechanism of action for 1,2,2-trichloro-3,3-dimethylbutane primarily involves its reactivity with nucleophiles and bases. The presence of three chlorine atoms makes it highly susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved are typically those associated with halogenated hydrocarbons, where the chlorine atoms play a crucial role in the compound’s reactivity .
Comparison with Similar Compounds
1,2,2-Trichloro-3,3-dimethylbutane can be compared with other chlorinated hydrocarbons such as:
1,1-Dichloro-3,3-dimethylbutane: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
2-Chloro-3,3-dimethylbutane: Another related compound with distinct chemical properties and uses.
1,2-Dichloro-3,3-dimethylbut-1-ene: Formed through dehydrochlorination of this compound, showcasing its versatility in synthetic chemistry.
The uniqueness of this compound lies in its three chlorine atoms, which provide a higher degree of reactivity and a broader range of applications in organic synthesis and industrial processes.
Properties
CAS No. |
33814-33-4 |
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Molecular Formula |
C6H11Cl3 |
Molecular Weight |
189.5 g/mol |
IUPAC Name |
1,2,2-trichloro-3,3-dimethylbutane |
InChI |
InChI=1S/C6H11Cl3/c1-5(2,3)6(8,9)4-7/h4H2,1-3H3 |
InChI Key |
UNUXIFMRASHGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCl)(Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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